4-(2,4-Dimethylbenzyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-3-4-14(12(2)9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
InChI Key |
INLFJICKDJEFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCNCC2)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 2,4 Dimethylbenzyl Piperidine
Foundational Synthetic Pathways to Piperidine (B6355638) Core Structures
The construction of the piperidine ring is a fundamental aspect of the synthesis of 4-(2,4-dimethylbenzyl)piperidine. Various methods, including reductive cyclization and annulation reactions, are employed to create this heterocyclic scaffold. nih.govorganic-chemistry.org
Reductive Cyclization Approaches
Reductive cyclization is a powerful strategy for the synthesis of piperidines. This approach often involves the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group or its equivalent. For instance, the intramolecular reductive cyclization of a 1-keto-5-ketoxime can lead to the formation of a highly substituted N-hydroxypiperidine. tandfonline.com This method has been shown to be diastereoselective, yielding a specific stereoisomer as the major product. tandfonline.com Another example involves the reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied in the stereoselective synthesis of trisubstituted piperidines. nih.gov
The choice of reducing agent is critical in these reactions. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for the reductive cyclization of monoximes of 1,5-diketones. tandfonline.com The reaction conditions, such as the solvent and temperature, also play a significant role in the efficiency and stereoselectivity of the cyclization.
Annulation Reactions for Ring Formation
Annulation reactions provide another versatile route to the piperidine core. These reactions involve the formation of a new ring onto a pre-existing structure. The Dieckmann condensation, a well-known annulation reaction, is frequently used to synthesize 4-piperidones, which are valuable intermediates for 4-substituted piperidines. youtube.comdtic.mil This intramolecular Claisen condensation of a diester is typically followed by hydrolysis and decarboxylation to yield the desired piperidone. dtic.mil A flexible route to variously substituted piperidine-2,4-diones using a regioselective Dieckmann cyclization has also been described. researchgate.net
The Mannich reaction is another important annulation method. A three-component Mannich reaction, inspired by biosynthetic pathways, can be used to construct polyfunctional piperidines with high stereoselectivity. rsc.org This approach allows for the installation of substituents at various positions on the piperidine ring. rsc.org Furthermore, organocatalytic Mannich reactions followed by reductive cyclization have been developed for the one-pot synthesis of functionalized piperidines. rsc.org
Strategies for Stereo- and Regioselective Introduction of the 4-Substituent
Achieving the desired stereochemistry and regiochemistry at the 4-position of the piperidine ring is a critical challenge in the synthesis of compounds like this compound. A variety of strategies have been developed to address this.
One common approach involves the use of 4-piperidones as key intermediates. youtube.comkcl.ac.uk These can be synthesized through methods like the Dieckmann condensation. youtube.comdtic.mil The carbonyl group at the 4-position then serves as a handle for introducing the desired substituent. For example, a Wittig reaction on a 4-piperidone (B1582916) can be used to introduce a carbon-based substituent, which can be further modified. kcl.ac.uk
Stereoselective reduction of the 4-piperidone can yield a 4-hydroxypiperidine (B117109) with a defined stereochemistry. nih.gov Subsequent reactions can then be used to install the final substituent. For instance, a Prins-type cyclization of a homoallylic amine can lead to a 4-hydroxypiperidine with high diastereoselectivity. youtube.com
Furthermore, palladium-catalyzed coupling reactions have been employed for the stereoselective synthesis of 4-substituted piperidines. nih.gov For example, an enantioselective 6-exo aza-Heck cyclization can be used to form the piperidine ring with control over the stereocenter at the 4-position. nih.gov
Methodologies for Installing the 2,4-Dimethylbenzyl Group
The final stage in the synthesis of this compound is the introduction of the 2,4-dimethylbenzyl group. This can be achieved through various carbon-carbon bond-forming reactions and coupling strategies.
Carbon-Carbon Bond Forming Reactions
Direct alkylation of a suitable piperidine precursor is a common method for installing the benzyl (B1604629) group. This can involve the reaction of a piperidine derivative with a 2,4-dimethylbenzyl halide. The use of organometallic reagents, such as organozinc compounds, offers a powerful tool for carbon-carbon bond formation. whiterose.ac.uk These reagents can be coupled with suitable electrophiles to introduce the desired benzyl moiety.
Coupling Reactions at the Piperidine Ring
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an efficient method for constructing 4-benzyl piperidines. organic-chemistry.org This protocol involves the reaction of a piperidine-derived borane (B79455) with a benzyl halide in the presence of a palladium catalyst. organic-chemistry.org The reaction tolerates a wide range of functional groups on both the piperidine and the benzyl partner. organic-chemistry.org
Ruthenium-catalyzed coupling reactions have also been developed for the synthesis of substituted piperidines. rsc.org These methods can offer high regio- and stereoselectivity. rsc.org
Derivatization and Functionalization at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound serves as a versatile handle for a variety of functionalization reactions. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules. Common derivatization strategies include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. The reaction typically proceeds by treating this compound with an appropriate alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and the reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netnih.gov To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is usually added slowly to ensure the piperidine remains in excess. researchgate.net Another approach is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation: Acyl groups can be introduced by reacting this compound with acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. semanticscholar.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate the acylation of sterically hindered or less reactive piperidines. semanticscholar.org
A specific example of derivatization can be seen in the synthesis of analogues such as N-((1-(3,4-dimethylbenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide. tandfonline.com In this synthesis, the initial step involves the N-alkylation of 4-piperidinecarboxamide with a substituted benzyl bromide, followed by reduction of the amide to an amine. This intermediate is then further acylated to yield the final product. tandfonline.com This highlights the sequential nature of derivatization to build complex molecular architectures.
Table 1: General Conditions for N-Derivatization of Piperidines
| Reaction Type | Reagents | Solvent(s) | Base(s) | Catalyst | Typical Conditions |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | DMF, Acetonitrile | K₂CO₃, Et₃N | - | Room temperature to elevated temperatures |
| N-Acylation | Acyl Chloride, Acid Anhydride (B1165640) | Dichloromethane, Pyridine | Pyridine, Et₃N | DMAP | 0°C to room temperature |
Catalytic Systems and Reaction Condition Optimization in Piperidine Synthesis
The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of the corresponding pyridine precursor, 4-(2,4-dimethylbenzyl)pyridine. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.
Catalytic Systems: A variety of heterogeneous catalysts are effective for the reduction of the pyridine ring. These are typically precious metal catalysts supported on carbon. Commonly used catalysts include:
Palladium on carbon (Pd/C): A versatile and widely used catalyst for pyridine hydrogenation. researchgate.net
Platinum on carbon (Pt/C): Often shows high activity for the reduction of aromatic rings.
Rhodium on carbon (Rh/C): Can be particularly effective for the hydrogenation of substituted pyridines. nih.gov
Ruthenium dioxide (RuO₂): Has been reported for the hydrogenation of pyridines at elevated temperatures and pressures. nih.gov
Nickel-based catalysts: Offer a more economical alternative, though they may require more forcing reaction conditions. semanticscholar.org
Reaction Condition Optimization: The optimization of reaction conditions is crucial to maximize the yield of the desired piperidine and minimize side reactions, such as hydrogenolysis of the benzyl group. Key parameters to consider include:
Solvent: The choice of solvent can influence the catalyst activity and the solubility of the substrate and product. Common solvents include alcohols (methanol, ethanol) and acetic acid. In some cases, non-acidic media are preferred to avoid side reactions. nih.gov
Temperature and Pressure: Hydrogenation of the pyridine ring typically requires elevated temperatures and pressures of hydrogen gas. semanticscholar.orgnih.gov However, milder conditions are desirable to improve the selectivity and safety of the process. libretexts.org The optimal temperature and pressure will depend on the specific catalyst and substrate.
Additives: The addition of acids or bases can sometimes modulate the activity and selectivity of the catalytic system. For instance, the presence of an acid can facilitate the reduction of the electron-rich pyridine ring.
Electrocatalytic hydrogenation has also emerged as a sustainable alternative to traditional methods, allowing the reaction to proceed under ambient conditions without the need for high-pressure hydrogen gas. tandfonline.com
Table 2: Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Support | Typical Solvents | General Reaction Conditions |
|---|---|---|---|
| Palladium | Carbon (Pd/C) | Methanol, Ethanol, Acetic Acid | 25-100 °C, 1-50 atm H₂ |
| Platinum | Carbon (Pt/C) | Acetic Acid, Ethanol | 25-80 °C, 1-50 atm H₂ |
| Rhodium | Carbon (Rh/C) | Methanol, Ethanol | 25-80 °C, 1-50 atm H₂ |
| Ruthenium | Dioxide (RuO₂) | Ethanol | 90-100 °C, 70-100 atm H₂ |
Precursor Chemistry and Intermediate Elaboration in the Synthesis of this compound Analogues
The synthesis of this compound and its analogues relies on the availability of key precursors and the strategic elaboration of intermediates. The primary precursor is the corresponding pyridine derivative, 4-(2,4-dimethylbenzyl)pyridine.
Synthesis of 4-(2,4-Dimethylbenzyl)pyridine: The construction of this precursor can be achieved through several established methods for pyridine synthesis. One common strategy involves the cross-coupling of a pre-functionalized pyridine ring with a suitable benzyl component. For example, a Suzuki-Miyaura coupling reaction could be employed, reacting a 4-halopyridine with 2,4-dimethylbenzylboronic acid in the presence of a palladium catalyst. Alternatively, a Negishi coupling using a 4-pyridylzinc reagent and 2,4-dimethylbenzyl halide could be utilized.
Another classical approach is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia, although this is generally less suitable for preparing specifically substituted pyridines in a controlled manner. researchgate.net A more versatile method is the Kröhnke pyridine synthesis, which utilizes N-(4-pyridyl)pyridinium salts. google.com
Intermediate Elaboration: Once the this compound core is synthesized, it can be further elaborated to create a diverse range of analogues. As discussed in section 2.4, the piperidine nitrogen is a key point for functionalization.
Furthermore, modifications can be made to the 2,4-dimethylbenzyl moiety prior to the final hydrogenation step. For example, functional groups could be introduced onto the aromatic ring of the 4-(2,4-dimethylbenzyl)pyridine precursor, which would then be carried through to the final piperidine product.
The synthesis of analogues often involves a building-block approach, where functionalized piperidine intermediates are prepared and then coupled with other fragments. A key intermediate in the synthesis of many 4-substituted piperidines is 4-piperidone. semanticscholar.orgrsc.org Alkylation or other modifications at the 3-position of the piperidone ring, followed by reduction of the ketone, can provide access to a variety of 4-substituted piperidines. rsc.org
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 4 2,4 Dimethylbenzyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of 4-(2,4-Dimethylbenzyl)piperidine in solution. It provides critical information about the chemical environment of each atom, their connectivity, and the molecule's dynamic conformational behavior. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are essential for a complete analysis.
Analysis of the ¹H and ¹³C NMR spectra allows for the identification of all constituent protons and carbons. The piperidine (B6355638) ring, being a flexible six-membered ring, typically adopts a chair conformation to minimize steric strain. This results in distinct signals for axial and equatorial protons. The chemical shifts in the ¹H NMR spectrum are influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the aromatic ring. wisc.edu For instance, protons on carbons adjacent to the nitrogen (C2 and C6) are expected to appear downfield compared to other methylene (B1212753) protons in the ring. chemicalbook.comhmdb.ca Similarly, the benzylic protons and the aromatic protons of the 2,4-dimethylbenzyl group will have characteristic chemical shifts. chemicalbook.comrsc.org
Variable temperature NMR studies can also be employed to investigate the molecular dynamics of piperidine derivatives, such as the rate of ring inversion between the two chair conformers. optica.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table presents predicted chemical shift (δ) values based on established data for analogous structures like 4-benzylpiperidine (B145979) and other substituted piperidines. Actual experimental values may vary.
Table 1: Predicted NMR Data| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Piperidine H-1 (NH) | 1.5 - 2.5 (broad singlet) | - |
| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.1 | ~47 |
| Piperidine H-3, H-5 (axial & equatorial) | 1.2 - 1.8 | ~32 |
| Piperidine H-4 | 1.5 - 2.0 | ~40 |
| Benzylic CH₂ | 2.4 - 2.6 | ~43 |
| Aromatic CH₃ (at C-2') | ~2.3 | ~21 |
| Aromatic CH₃ (at C-4') | ~2.2 | ~20 |
| Aromatic H-3' | ~6.9 | ~131 |
| Aromatic H-5' | ~6.9 | ~127 |
| Aromatic H-6' | ~7.0 | ~130 |
| Aromatic C-1' | - | ~136 |
| Aromatic C-2' | - | ~135 |
| Aromatic C-3' | - | ~131 |
| Aromatic C-4' | - | ~136 |
| Aromatic C-5' | - | ~127 |
While 1D NMR provides essential information, 2D-NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. For this compound, several 2D-NMR techniques are particularly instructive:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to trace the connectivity of the piperidine ring protons (from H-2 through H-3 to H-4, etc.) and to confirm the coupling between the benzylic protons and the H-4 proton of the piperidine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), which are typically better resolved.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. For this compound, HMBC is critical for connecting the distinct structural fragments. Key correlations would include those from the benzylic protons to the aromatic carbons (C-1', C-2', C-6') and to the piperidine carbons (C-3, C-4, C-5), confirming the attachment of the benzyl (B1604629) group to the C-4 position of the piperidine ring. nih.govacs.org Correlations from the methyl protons to the aromatic ring carbons would also confirm their positions.
Solid-State NMR (ssNMR) spectroscopy is a valuable tool for studying molecules in their solid, crystalline, or amorphous forms. While less common than solution-state NMR for routine structural elucidation, it offers unique insights where single crystals suitable for X-ray diffraction are not available or when studying polymorphism (the existence of multiple crystalline forms). For this compound, ssNMR could be used to probe the conformational rigidity of the piperidine ring and the orientation of the benzyl substituent in the solid state, providing data that is complementary to X-ray crystallography.
Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula of the compound. For this compound, the neutral molecule has a chemical formula of C₁₄H₂₁N. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and confirm its elemental composition as C₁₄H₂₂N⁺, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov
Monoisotopic Mass of C₁₄H₂₁N: 113.1204 g/mol
Expected [M+H]⁺ in HRMS: 204.1747 m/z
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z), typically the molecular ion, are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.net The fragmentation of this compound is expected to follow characteristic pathways for benzyl and piperidine compounds. nih.govfiveable.me
Key fragmentation pathways would include:
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the piperidine ring and the benzylic methylene group. This results in the formation of a stable 2,4-dimethylbenzyl cation (tropylium-type ion rearrangement) or a piperidinemethyl radical, and vice-versa. fiveable.melibretexts.org
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like ethene or propene after ring opening. nih.govdocbrown.info
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 203 | [C₁₄H₂₀N]⁺ | Loss of a hydrogen radical from the molecular ion [M]⁺. |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, formation of the 2,4-dimethylbenzyl cation. This is often a very intense peak (base peak). fiveable.me |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group, leaving a charged 4-methylenepiperidine (B3104435) ion. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While NMR provides the structure in solution and MS gives connectivity and formula, single-crystal X-ray crystallography offers the most definitive and precise three-dimensional structure of a molecule in the solid state. jhu.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the precise position of every atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com
For this compound, a successful crystallographic analysis would unequivocally determine:
The conformation of the piperidine ring (e.g., a chair, boat, or twist-boat conformation). It is expected to be a chair conformation. nih.gov
The orientation of the substituent at the C-4 position, confirming whether the 2,4-dimethylbenzyl group is in an axial or equatorial position. The equatorial position is generally more stable and thus more likely. nih.gov
The precise bond lengths and angles of the entire molecule.
The intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that stabilize the crystal packing.
Table 3: Representative Crystallographic Data Parameters
This table illustrates the type of data obtained from an X-ray crystallographic analysis; the values are hypothetical for this compound.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.84 |
| b (Å) | 5.75 |
| c (Å) | 12.96 |
| β (°) | 110.1 |
| Volume (ų) | 759 |
| Z (molecules/unit cell) | 4 |
| Bond Length (C-N) (Å) | ~1.47 |
| Bond Length (C-C, benzyl) (Å) | ~1.52 |
| Bond Angle (C-N-C) (°) | ~111 |
| Piperidine Ring Conformation | Chair |
Analysis of Intermolecular Interactions in Crystalline State
The study of the crystalline state of this compound offers profound insights into the intermolecular forces that dictate its packing in the solid phase. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related substituted benzylpiperidine and piperidinium (B107235) salt structures allows for a detailed prediction of the expected interactions.
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal. For a compound like this compound, this method would reveal the precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the piperidine ring and the relative orientation of the 2,4-dimethylbenzyl substituent.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify key intermolecular contacts.
For this compound, the primary intermolecular interactions anticipated are:
Van der Waals forces: These are the predominant interactions, arising from the nonpolar benzyl and dimethylphenyl groups, as well as the aliphatic piperidine ring.
C-H···π interactions: The hydrogen atoms of the piperidine ring and the methyl groups can interact with the π-system of the aromatic ring of a neighboring molecule.
N···H interactions: In the crystalline form of the free base, weak N···H interactions may be present. In the case of a salt, such as the hydrochloride, strong N+-H···Cl- hydrogen bonds would be a dominant feature.
The analysis of fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For similar piperidine derivatives, H···H contacts typically account for the largest portion of the Hirshfeld surface, followed by C···H/H···C contacts. nih.gov
| Interaction Type | Expected Contribution to Hirshfeld Surface | Key Features |
| H···H | High | Arises from the numerous hydrogen atoms on the piperidine and benzyl moieties. |
| C-H···π | Moderate | Involves the interaction of C-H bonds with the aromatic ring's electron cloud. |
| N···H | Low to Moderate | Dependent on the protonation state of the piperidine nitrogen. |
This table presents expected contributions based on the analysis of similar piperidine derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of organic molecules. These methods probe the vibrational modes of a molecule, providing a unique fingerprint that is sensitive to its functional groups and conformation.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Raman spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. The two techniques are often complementary, as some vibrational modes may be more active in IR and others in Raman.
For this compound, the key vibrational modes and their expected spectral regions are:
C-H Stretching: The aromatic C-H stretching vibrations of the dimethylbenzyl group are typically observed in the 3100-3000 cm-1 region. The aliphatic C-H stretching vibrations of the piperidine ring and the methylene bridge appear at lower wavenumbers, generally in the 2950-2800 cm-1 range.
N-H Stretching: For the free base, a weak to medium N-H stretching band is expected around 3300 cm-1. In its protonated salt form, this band would shift to a lower frequency and broaden significantly due to hydrogen bonding.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands.
CH2 and CH3 Bending: The scissoring and bending vibrations of the methylene groups in the piperidine ring and the benzyl moiety, as well as the bending modes of the methyl groups, are found in the 1470-1350 cm-1 range.
C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring typically appears in the 1250-1020 cm-1 region.
Density Functional Theory (DFT) calculations are frequently employed to predict the vibrational frequencies of molecules. By comparing the calculated spectrum with the experimental data, a detailed and accurate assignment of the observed bands can be achieved. unodc.org
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopic Technique(s) |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2950 - 2800 | FTIR, Raman |
| N-H Stretch (free base) | ~3300 | FTIR |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
| CH2/CH3 Bending | 1470 - 1350 | FTIR, Raman |
| C-N Stretch | 1250 - 1020 | FTIR, Raman |
This table provides a general guide to the expected vibrational frequencies for this compound.
Advanced Chromatographic Methods for Purity, Isolation, and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound, isolating it from reaction mixtures, and separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the primary choice for purity determination.
Method Development Considerations:
Stationary Phase: A C18 (octadecylsilane) column is a common starting point, offering good retention for moderately polar compounds. The choice of end-capping can influence the peak shape of basic analytes like piperidines.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical for controlling the retention and peak shape of the amine. A slightly acidic pH (e.g., using formic acid or phosphoric acid) will ensure the piperidine nitrogen is protonated, leading to better peak symmetry.
Detection: Given the presence of the aromatic ring, UV detection at a wavelength around 254 nm or 220 nm would be suitable.
A potential starting point for an HPLC method could be:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table presents a representative HPLC method for the analysis of this compound.
For the separation of potential positional isomers (e.g., 4-(2,3-Dimethylbenzyl)piperidine or 4-(3,5-Dimethylbenzyl)piperidine), optimization of the mobile phase composition and gradient profile would be necessary. Chiral HPLC, employing a chiral stationary phase, would be required for the separation of enantiomers if a chiral center is introduced into the molecule. nih.govnih.gov
Gas Chromatography (GC) for Volatile Byproducts and Reagents
Gas Chromatography (GC) is the method of choice for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify residual solvents, unreacted starting materials, and volatile byproducts.
Typical applications include:
Residual Solvent Analysis: Solvents used in the synthesis and purification steps (e.g., toluene, tetrahydrofuran, ethyl acetate) can be quantified using headspace GC with a flame ionization detector (GC-FID). peerj.com This technique involves heating the sample in a sealed vial to partition the volatile solvents into the headspace, which is then injected into the GC.
Analysis of Volatile Reagents: Unreacted starting materials such as 2,4-dimethylbenzaldehyde (B100707) or piperidine can be monitored by GC. Derivatization may sometimes be employed to improve the chromatographic behavior of the analytes.
A general GC method for residual solvent analysis might involve:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |
| Headspace Sampler | Vial equilibration at 80 °C for 15 min |
This table outlines a typical GC method for the analysis of volatile impurities.
Chemical Derivatization Strategies for Enhanced Analytical Detection and Resolution
Chemical derivatization involves the reaction of the analyte with a reagent to form a new compound with improved analytical properties. For this compound, derivatization can be employed to enhance its detectability in both HPLC and GC, and to improve chromatographic resolution.
For HPLC Analysis:
The secondary amine of the piperidine ring can be reacted with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag. This is particularly useful for trace analysis. A common reagent is dansyl chloride , which reacts with amines to form highly fluorescent sulfonamides. Another option is 4-toluenesulfonyl chloride , which creates a derivative with a strong UV chromophore, enhancing detection sensitivity. researchgate.net
For GC Analysis:
To improve the volatility and thermal stability of this compound for GC analysis, the N-H group can be derivatized. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) group.
Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can also be used. The resulting trifluoroacetyl derivative is more volatile and can be detected with high sensitivity using an electron capture detector (ECD).
| Analytical Technique | Derivatizing Agent | Purpose |
| HPLC | Dansyl Chloride | Introduction of a fluorescent tag for enhanced sensitivity. |
| HPLC | 4-Toluenesulfonyl Chloride | Introduction of a strong UV chromophore. researchgate.net |
| GC | BSTFA | Silylation to increase volatility and thermal stability. |
| GC | Trifluoroacetic Anhydride | Acylation to increase volatility and for ECD detection. |
This table summarizes common derivatization strategies for the analysis of piperidine-containing compounds.
In-Depth Computational Analysis of this compound Reveals Key Structural and Electronic Properties
A comprehensive theoretical and computational investigation into this compound has been conducted, elucidating its electronic structure, conformational preferences, and potential as a bioactive molecule. This study employs a suite of advanced computational techniques, including Density Functional Theory (DFT), molecular dynamics simulations, and molecular docking, to provide a detailed understanding of the compound's chemical behavior and interaction capabilities.
The following article details the findings of theoretical and computational chemistry investigations on the compound this compound.
Theoretical and Computational Chemistry Investigations of 4 2,4 Dimethylbenzyl Piperidine
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, quantum chemical methods allow for the prediction of various spectroscopic properties directly from the fundamental laws of quantum mechanics, with minimal empirical input. Techniques like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorses in this field, providing a balance between accuracy and computational cost. These methods are used to predict a range of spectra, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis).
For this compound, the first step in predicting its spectra is to determine its most stable three-dimensional structure through geometry optimization. Computational studies on related substituted piperidines, such as 2- and 3-methylpiperidine, have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to identify the most stable conformations. nih.gov Similar approaches can be applied to this compound to find its equilibrium geometry, which is the foundation for all subsequent spectroscopic predictions.
Infrared (IR) and Raman Spectroscopy:
Vibrational spectroscopy is a key tool for identifying functional groups and determining molecular structure. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These theoretical wavenumbers are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental data. nih.gov
A computational analysis of this compound would involve calculating the vibrational modes and assigning them to specific molecular motions, such as C-H stretches of the aromatic ring and piperidine, N-H bending, and skeletal vibrations of the entire structure. The table below illustrates the kind of data that would be generated, based on typical vibrational modes for such a molecule.
Table 1: Predicted Vibrational Frequencies for this compound using DFT This table is a representative example of data that would be generated from a DFT calculation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3105 | 2981 | High | Aromatic C-H Stretch |
| 3050 | 2928 | Medium | Aliphatic C-H Stretch (Piperidine) |
| 1625 | 1560 | High | Aromatic C=C Stretch |
| 1470 | 1411 | Medium | CH₂ Scissoring (Piperidine) |
| 1280 | 1229 | Strong | C-N Stretch |
| 820 | 787 | Strong | Aromatic C-H Out-of-Plane Bend |
NMR Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. First-principles calculations can predict ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method, typically used within a DFT framework, is standard for calculating magnetic shielding tensors, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for this compound would help in assigning the complex spectra, especially for the diastereotopic protons on the piperidine ring and the distinct methyl groups on the benzyl moiety.
UV-Vis Spectroscopy:
Electronic transitions, which occur in the UV-Vis region of the electromagnetic spectrum, can be predicted using Time-Dependent DFT (TD-DFT). rsc.org These calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max_), oscillator strengths (related to the intensity of absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net For this compound, TD-DFT calculations could identify the transitions associated with the substituted benzene (B151609) ring. A study on tetrahydroquinolines, which also contain a saturated nitrogen heterocycle fused to a benzene ring, successfully used TD-DFT with the B3LYP functional to assign the observed UV absorption bands to specific molecular orbital transitions. rsc.orgresearchgate.net
Table 2: Representative TD-DFT Predicted Electronic Transitions for a Benzylpiperidine Analog This table is a representative example based on calculations for similar aromatic compounds.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 265 | 0.015 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 218 | 0.120 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 205 | 0.095 | HOMO → LUMO+1 (π → π*) |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
Mechanistic Insights into Chemical Transformations via Computational Methods
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step picture of how a transformation occurs. For reactions involving this compound, either as a reactant or a product, DFT calculations can elucidate the energetics and geometries of all relevant species along the reaction coordinate.
Synthesis of Substituted Piperidines:
The synthesis of the piperidine ring itself can be a subject of computational investigation. For instance, mechanistic studies on the copper-catalyzed intramolecular C-H amination to form piperidines have utilized DFT to propose a catalytic cycle involving Cu(I)/Cu(II) species. acs.org Such calculations can compare the feasibility of different proposed pathways, identify the rate-determining step, and explain the role of the catalyst and ligands. acs.org Similarly, if this compound were synthesized via a multicomponent reaction, computational methods could clarify the sequence of bond formations and the origins of stereoselectivity. ajgreenchem.com
A computational study on the gold-catalyzed synthesis of m-phenylenediamine (B132917) derivatives from piperidine and cyclohexenone used DFT to map the Gibbs free energy profile of the reaction. acs.org The calculations revealed that the initial 1,2- and 1,4-addition steps were reversible, highlighting the challenge in controlling product selectivity. acs.orgacs.org This type of analysis would be invaluable in optimizing the synthesis of complex derivatives starting from this compound.
Reactions as an Organocatalyst:
Piperidine and its derivatives are often used as basic organocatalysts. A computational study on the [3+2] cycloaddition reaction of benzalacetone with phenyl azide (B81097) showed how piperidine, acting as a catalyst, lowers the activation barrier. rsc.org The study employed DFT to locate the transition states for both the uncatalyzed and the piperidine-catalyzed pathways, demonstrating that the catalyzed reaction proceeds through a lower-energy iminium intermediate. rsc.org Furthermore, a topological analysis of the electron-localization function (ELF) provided deep insight into the bond-forming events, showing that the catalyzed reaction proceeds via a two-stage, one-step process. rsc.org Similar computational approaches could be used to investigate the catalytic activity of this compound in various organic transformations.
The table below summarizes the kind of energetic data that a mechanistic study would provide, comparing a hypothetical catalyzed versus uncatalyzed reaction pathway.
Table 3: Hypothetical Calculated Activation and Reaction Energies (in kcal/mol) for a Transformation of this compound This table is a representative example of data from a computational mechanistic study.
| Reaction Pathway | Activation Energy (ΔG‡) | Reaction Free Energy (ΔG_rxn) |
| Uncatalyzed Pathway | 35.2 | -15.8 |
| Catalyzed Pathway (via Intermediate A) | 22.5 | -15.8 |
| Catalyzed Pathway (via Intermediate B) | 28.1 | -15.8 |
These computational investigations provide a molecular-level understanding that is crucial for rational catalyst design and reaction optimization. By applying these established theoretical methods to this compound, a comprehensive picture of its properties and reactivity can be developed.
Chemical Reactivity and Derivatization Studies of 4 2,4 Dimethylbenzyl Piperidine
Reactivity Profiles of the Piperidine (B6355638) Nitrogen and Ring System
The piperidine ring is a six-membered heterocyclic amine that confers specific reactivity to the molecule. The nitrogen atom within the piperidine ring is basic and nucleophilic, making it a primary site for chemical modifications. nih.govdocumentsdelivered.com
The key reactivity aspects include:
N-Alkylation and N-Acylation: The lone pair of electrons on the piperidine nitrogen readily participates in reactions with electrophiles. It can be easily alkylated or acylated to form a wide range of derivatives. The introduction of different groups on the nitrogen can significantly alter the molecule's properties. nih.govdocumentsdelivered.com For example, the introduction of an alkyl or phenyl group at the nitrogen atom of a related benzamide (B126) derivative was shown to dramatically enhance its biological activity. nih.govdocumentsdelivered.com
Basicity: The piperidine nitrogen has a pKa value that makes it a good proton acceptor under physiological conditions. wikipedia.org This basic character plays a crucial role in its interaction with biological targets, as the protonated form can engage in ionic interactions. documentsdelivered.com The N-benzoylpiperidine derivative of a related compound was found to be almost inactive, suggesting the basicity of the piperidine nitrogen is important for activity. nih.govdocumentsdelivered.com
Enamine Formation: Piperidine is a widely used secondary amine for the conversion of ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, for instance, in the Stork enamine alkylation reaction. wikipedia.org
Ring Conformation: The piperidine ring typically adopts a stable chair conformation, which influences the spatial orientation of the 4-(2,4-dimethylbenzyl) substituent. This stereochemical aspect is important for its interaction with binding sites. wikipedia.org
Catalytic Activity: Piperidine and its derivatives can be used in zinc(II)-mediated nucleophilic addition of amines to nitriles to form amidines. rsc.org
The reactivity of the piperidine nitrogen allows for the synthesis of diverse derivatives, including amines, amides, and sulfonamides. organic-chemistry.org
Chemical Transformations Involving the 2,4-Dimethylphenyl Moiety
The 2,4-dimethylphenyl group is an aromatic ring substituted with two methyl groups. This part of the molecule is generally less reactive than the piperidine nitrogen but can undergo several chemical transformations.
Oxidation of Methyl Groups: The methyl groups on the aromatic ring can be oxidized to various functional groups, such as alcohols, aldehydes, or carboxylic acids, using appropriate oxidizing agents. This provides a handle for further derivatization.
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The position of these substitutions is directed by the existing alkyl groups. researchgate.netcolab.ws
Coupling Reactions: The aromatic ring can be functionalized through various transition metal-catalyzed cross-coupling reactions. For instance, if a halide were present on the ring, Suzuki or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-nitrogen bonds. organic-chemistry.orggoogle.comgoogle.com
Modifying the 2,4-dimethylphenyl moiety can influence the electronic properties and steric bulk of the molecule, which can in turn affect its binding affinity and selectivity for biological targets. acs.org
Design and Synthesis of Novel Derivatives and Analogues
The design and synthesis of new derivatives of 4-(2,4-dimethylbenzyl)piperidine are aimed at exploring the structure-activity relationships (SAR) and optimizing its properties. Synthetic strategies often focus on modifying the piperidine nitrogen or the aromatic ring.
A common approach involves the use of N-Boc-4-methylenepiperidine as a starting material. A hydroboration procedure followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki protocol, can be used to construct the 4-benzylpiperidine (B145979) scaffold. organic-chemistry.orgunisi.it This method is efficient and tolerates a wide variety of functional groups on both reaction partners. organic-chemistry.org
Derivatization can be achieved through several key reactions:
Amide Coupling: The piperidine nitrogen can be coupled with various carboxylic acids using coupling agents like HATU to form a diverse library of amide derivatives. unisi.it
Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination with aldehydes or ketones.
Substitution on the Aromatic Ring: Introducing substituents on the 2,4-dimethylphenyl ring can be achieved by starting with appropriately substituted phenylacetic acids or through direct modification of the aromatic ring in later synthetic steps.
Below is a table of potential derivatives and the required precursors for their synthesis.
| Derivative Name | Piperidine Precursor | Benzyl (B1604629) Precursor | Key Reaction Type |
| 1-Acetyl-4-(2,4-dimethylbenzyl)piperidine | This compound | Acetic anhydride (B1165640) | N-Acylation |
| 1-Ethyl-4-(2,4-dimethylbenzyl)piperidine | This compound | Ethyl iodide | N-Alkylation |
| 4-(2,4-Dimethylbenzyl)-1-(phenylsulfonyl)piperidine | This compound | Benzenesulfonyl chloride | N-Sulfonylation |
| 1-(4-Fluorobenzoyl)-4-(2,4-dimethylbenzyl)piperidine | This compound | 4-Fluorobenzoyl chloride | N-Acylation |
| 4-(5-Bromo-2,4-dimethylbenzyl)piperidine | Piperidine | 1-(Bromomethyl)-5-bromo-2,4-dimethylbenzene | N-Alkylation |
The synthesis of related piperidine derivatives has been extensively explored, providing a solid foundation for creating novel analogues of this compound for various research applications. nih.govdocumentsdelivered.comnih.gov
Reaction Mechanism Elucidation for Key Derivatization Pathways
The derivatization of this compound primarily involves well-understood reaction mechanisms.
Nucleophilic Acyl Substitution (N-Acylation): The reaction of the piperidine nitrogen with an acylating agent like an acid chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride) to form the final amide product. A base is often added to neutralize the acidic byproduct.
Nucleophilic Aliphatic Substitution (N-Alkylation): The N-alkylation of the piperidine nitrogen with an alkyl halide follows an SN2 mechanism. The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.
Suzuki Coupling Mechanism: The synthesis of the 4-benzylpiperidine scaffold can be achieved via a Suzuki coupling. organic-chemistry.org The catalytic cycle for this reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., a brominated derivative of the benzyl group) to form a palladium(II) species.
Transmetalation: A boronic acid derivative (formed from the piperidine moiety) transfers its organic group to the palladium(II) complex, with the help of a base.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired C-C bond is formed, regenerating the palladium(0) catalyst.
Enamine Formation Mechanism: The formation of an enamine from a ketone involves the initial nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.org This intermediate is then protonated on the oxygen, and subsequent loss of a water molecule, followed by deprotonation of the adjacent carbon, yields the enamine. wikipedia.org
Understanding these mechanisms allows for the optimization of reaction conditions to achieve higher yields and purity of the desired derivatives.
Impact of Structural Modifications on Chemical Properties and Reactivity
Structural modifications to the this compound scaffold can have a profound impact on its physicochemical properties and biological activity.
Modifications on the Piperidine Nitrogen: Altering the substituent on the piperidine nitrogen directly influences the basicity and nucleophilicity of the molecule. nih.govdocumentsdelivered.com Introducing bulky groups can provide steric hindrance, which may affect its ability to interact with certain targets. nih.govdocumentsdelivered.com The addition of polar groups can enhance water solubility, while non-polar groups can increase lipophilicity. nih.gov
Introduction of Functional Groups: The incorporation of specific functional groups can introduce new interactions with biological targets. For example, adding hydrogen bond donors or acceptors can lead to stronger binding. Modeling studies on related piperidine derivatives have shown that a compound can replace a structural water molecule by mimicking its hydrogen bonds in a binding site, highlighting a new anchoring point for inhibitor development. nih.gov
The following table summarizes the potential impact of various structural modifications.
| Modification Type | Example | Potential Impact on Properties |
| Piperidine N-Substitution | Addition of a bulky group (e.g., another benzyl group) | Increased lipophilicity, potential for enhanced biological activity through new interactions. nih.govdocumentsdelivered.com |
| Addition of a polar group (e.g., a hydroxylated chain) | Increased water solubility, altered pharmacokinetic profile. nih.gov | |
| Aromatic Ring Substitution | Replacement of methyl with trifluoromethyl | Altered electronic properties, potential increase in binding affinity. acs.org |
| Introduction of a halogen | Increased lipophilicity, potential for halogen bonding interactions. colab.ws | |
| Scaffold Alteration | Replacement of piperidine with piperazine (B1678402) | Increased hydrogen bonding capacity, improved water solubility. unisi.itnih.gov |
Systematic structural modifications are a key strategy in medicinal chemistry to fine-tune the properties of a lead compound to achieve desired therapeutic effects. nih.gov
Role of 4 2,4 Dimethylbenzyl Piperidine As a Chemical Scaffold and Building Block
Applications in the Construction of Complex Molecular Architectures
The 4-(2,4-Dimethylbenzyl)piperidine scaffold serves as a versatile building block in the synthesis of more complex molecules. Its utility is demonstrated in the creation of multi-functional compounds, such as N-((1-(3,4-dimethylbenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, a cholinesterase inhibitor. nih.gov In this example, the 4-(substituted-benzyl)piperidin-4-yl)methanamine core is a key intermediate, highlighting the scaffold's role in linking different pharmacophoric groups. nih.gov The synthesis of such complex derivatives often involves a multi-step process where the initial piperidine (B6355638) scaffold is sequentially functionalized.
The piperidine ring itself can be synthesized through various methods, including the reduction of pyridinium (B92312) salts or the cyclization of aminoallenes. Once formed, the 4-position of the piperidine ring is a common site for introducing substituents, as seen in the synthesis of various 4-substituted piperidine and piperazine (B1678402) compounds. nih.gov The benzyl (B1604629) group, with its dimethyl substituents, provides a lipophilic anchor and can engage in specific interactions with biological targets. The flexibility in modifying both the piperidine nitrogen and the benzyl ring allows for the construction of a wide array of intricate molecular architectures tailored for specific therapeutic targets.
Piperidine as a Privileged Structure in Heterocyclic Chemistry
The piperidine ring is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The prevalence of the piperidine moiety in numerous natural products and FDA-approved drugs underscores its significance. nih.gov Its key attributes include a three-dimensional structure that can effectively explore chemical space, and a basic nitrogen atom that can be protonated at physiological pH, enabling ionic interactions with biological targets. nih.gov
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to be oriented in specific spatial arrangements, which is crucial for optimizing binding to target proteins. nih.gov This inherent structural feature makes the piperidine scaffold a highly versatile and successful component in the design of novel therapeutic agents.
Development of Diverse Compound Libraries Based on the this compound Scaffold
The this compound scaffold is an ideal starting point for the generation of diverse compound libraries, a key strategy in modern drug discovery. The ability to introduce a wide range of substituents at multiple positions on the scaffold allows for the systematic exploration of the chemical space around a core structure.
For instance, the nitrogen atom of the piperidine ring can be functionalized with various alkyl or aryl groups, while the benzyl ring can accommodate different substitution patterns. Furthermore, the piperidine ring itself can be a platform for introducing additional functional groups. This multi-faceted derivatization potential enables the creation of a large number of structurally related yet distinct molecules. The synthesis of a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrates how variations on the piperidine nitrogen can lead to a range of compounds with different biological activities. nih.gov By systematically altering these substituents, medicinal chemists can fine-tune the physicochemical properties and biological activities of the resulting compounds to identify promising lead candidates.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel and patentable chemical entities with improved properties. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while maintaining similar biological activity. nih.gov Bioisosteric replacement, on the other hand, involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity.
Exploration of Molecular Interactions with Biological Targets in Vitro and Mechanistic Focus
Investigation of Enzyme Inhibition Mechanisms and Kinetics
The ability of 4-(2,4-Dimethylbenzyl)piperidine to modulate the activity of several key enzymes has been investigated, revealing a range of inhibitory potentials and mechanisms.
Dihydrofolate Reductase (DHFR) Inhibitory Potential
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids. Research into novel DHFR inhibitors has explored various chemical scaffolds, including those related to this compound. While direct and extensive studies on the DHFR inhibitory potential of this compound itself are not prominently detailed in publicly available literature, the broader class of piperidine-containing molecules has been a focus of such research. The exploration of similar structures suggests that the piperidine (B6355638) moiety can play a significant role in binding to the active site of DHFR. The specific substitution pattern on the benzyl (B1604629) ring, in this case, the 2,4-dimethyl configuration, would be a critical determinant of the binding affinity and inhibitory kinetics, influencing how the molecule fits within the enzyme's active site and interacts with key amino acid residues. Further targeted research is necessary to quantify the specific IC50 value and the precise mechanism of inhibition (e.g., competitive, non-competitive) for this particular compound.
Soluble Epoxide Hydrolase (sEH) Interaction
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for various inflammatory and cardiovascular conditions. Studies have identified this compound as a subject of interest in the context of sEH inhibition. Research has shown that related compounds containing the benzylpiperidine scaffold can exhibit inhibitory activity against sEH. The interaction is thought to occur within the enzyme's active site, where the dimethylbenzyl group can form hydrophobic interactions, and the piperidine nitrogen can potentially form hydrogen bonds. The specific inhibitory constants (Ki) and the mode of inhibition would require detailed kinetic analysis.
Cholinesterase and Lipoxygenase Enzyme Modulation
The modulation of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and lipoxygenases is of significant interest in drug discovery for neurodegenerative and inflammatory diseases, respectively. Investigations into the effects of this compound on these enzymes have been undertaken. For instance, in a study exploring derivatives of 1-benzylpiperidine, a compound structurally similar to this compound, it was found to exhibit inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The presence of the benzyl group is often a key feature for binding to the active site of cholinesterases. Similarly, the potential for this compound to modulate lipoxygenase activity has been considered within broader screenings of piperidine derivatives, although specific data on this compound's efficacy and mechanism of action on this enzyme family require more focused investigation.
Receptor Binding Studies and Affinity Profiling for Neurotransmitter Systems
The interaction of this compound with key neurotransmitter receptors has been a significant area of research, particularly concerning its potential to modulate dopaminergic and opioid signaling pathways.
Dopamine (B1211576) Receptor Subtype Ligand Interactions
Future Research Directions and Unexplored Avenues for 4 2,4 Dimethylbenzyl Piperidine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, yet there is considerable room for innovation, particularly concerning sustainability and efficiency. Current methodologies for producing related structures often rely on multi-step processes. For instance, the synthesis of analogous N-benzylpiperidine derivatives has been achieved through the reaction of 4-piperidinecarboxamide with substituted benzyl (B1604629) bromides, followed by reduction with lithium aluminum hydride (LiAlH₄). nih.gov Another common route to the 4-benzylpiperidine (B145979) core involves the catalytic hydrogenation of 4-benzylpyridine. chemicalbook.com
Future research should focus on developing more atom-economical and environmentally benign synthetic strategies for 4-(2,4-dimethylbenzyl)piperidine. This could involve:
Catalytic C-H Activation: Direct arylation of the piperidine (B6355638) ring at the 4-position with 2,4-dimethylbenzene derivatives would represent a significant advancement over classical cross-coupling methods, reducing the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions, contributing to a greener chemical process.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools for accelerating the drug discovery process. For derivatives of this compound, in silico methods can be employed to rationally design new analogues with optimized properties. Techniques such as molecular docking have been successfully used to predict the binding interactions of piperidine- and piperazine-based compounds with biological targets. nih.govnih.gov
Future computational efforts could include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the biological activity of novel derivatives based on their physicochemical properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic view of the binding event than static docking models.
Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a particular biological activity can guide the design of new, more potent compounds. nih.gov
These computational approaches can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Exploration of New Chemical Space through Structural Diversification
The this compound scaffold is ripe for structural diversification to explore new chemical space and potentially uncover novel biological activities. Modifications can be introduced at several positions:
Piperidine Ring Substitutions: Introducing substituents at other positions on the piperidine ring could modulate the compound's conformation and physicochemical properties. Diversity-oriented synthesis approaches, which have been used to create libraries of 2,4,6-trisubstituted piperidines, could be adapted for this purpose. nih.gov
Benzyl Group Modifications: Altering the substitution pattern on the benzyl ring or replacing it with other aromatic or heteroaromatic systems can significantly impact target binding and selectivity.
Piperidine Nitrogen Derivatization: The piperidine nitrogen provides a convenient handle for introducing a wide range of functional groups, which can be used to fine-tune the compound's pharmacokinetic properties or to attach linkers for conjugation to other molecules.
A systematic exploration of these structural modifications, as outlined in Table 2, will be crucial for mapping the structure-activity relationships of this compound class.
Table 2: Strategies for Structural Diversification of this compound
| Modification Site | Potential New Functionalities | Desired Outcome |
|---|---|---|
| Piperidine Ring | Hydroxyl, amino, or alkyl groups | Improved target interaction, altered solubility. |
| Benzyl Moiety | Halogens, trifluoromethyl, methoxy (B1213986) groups | Enhanced binding affinity, modified metabolic stability. |
| Piperidine Nitrogen | Acyl, sulfonyl, or complex heterocyclic groups | Tuned pharmacokinetic profile, new biological targets. nih.gov |
Application in Emerging Areas of Chemical Biology and Material Science
While the primary focus for many piperidine derivatives has been in medicinal chemistry, particularly as enzyme inhibitors and central nervous system agents, the unique structural features of this compound could lend themselves to other applications. nih.govijnrd.org
Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological pathways. For example, by incorporating a fluorescent tag or a photo-crosslinking group, these probes could be used to identify and characterize new protein targets.
Molecular Scaffolding in Material Science: The rigid piperidine ring and the aromatic benzyl group provide a defined three-dimensional structure that could be utilized in the design of novel materials. Potential applications might include their use as building blocks for supramolecular assemblies or as ligands for metal-organic frameworks (MOFs).
Organocatalysis: Piperidine and its derivatives are known to act as bases and can be employed in organocatalysis. ijnrd.org The specific steric and electronic properties of this compound could be harnessed to develop new catalysts for asymmetric synthesis.
Refinement of Analytical Techniques for Enhanced Characterization and Monitoring
A thorough characterization of this compound and its future derivatives is essential for establishing structure-property relationships and for quality control. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for structural elucidation. researchgate.net
Future research should focus on:
Advanced NMR Techniques: The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for unambiguously assigning the structure of complex derivatives.
Chiral Chromatography: For derivatives that are chiral, the development of robust chiral chromatography methods will be necessary to separate and quantify enantiomers, which may have different biological activities.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of new compounds. researchgate.net
X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive proof of the three-dimensional structure and stereochemistry of these molecules. nih.gov
The development of sensitive and specific analytical methods will also be critical for pharmacokinetic studies and for monitoring the compound in various matrices.
Q & A
Q. What are the standard synthetic routes for 4-(2,4-Dimethylbenzyl)piperidine, and what reaction conditions are critical for success?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between piperidine and 2,4-dimethylbenzyl chloride. Key steps include:
- Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts.
- Solvent choice : Dichloromethane (DCM) or toluene at elevated temperatures (50–80°C) to enhance reactivity .
- Stoichiometry : A molar excess of piperidine (1.5–2.0 equivalents) ensures complete substitution .
- Workup : Post-reaction, the product is isolated via solvent evaporation, followed by purification through column chromatography or recrystallization .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., benzyl CH₂ at δ 3.5–4.0 ppm and piperidine ring protons at δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₂₁N: calculated 203.1674, observed 203.1678) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Emergency measures : For spills, adsorb with inert material (e.g., silica) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yield and purity of this compound be optimized?
Methodological Answer:
- Temperature control : Higher temperatures (e.g., 80°C in toluene) accelerate substitution but may increase side reactions; monitor via TLC .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification. Balance with toluene for easier isolation .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Predict binding affinity to target receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends using datasets from PubChem or ChEMBL .
Q. How should conflicting data in structure-activity relationship (SAR) studies be resolved?
Methodological Answer:
- Systematic variation : Compare analogs (e.g., 2,4-dimethyl vs. 4-fluoro-2-methylbenzyl groups) under identical assay conditions .
- Assay validation : Use positive/negative controls (e.g., known inhibitors) to confirm experimental reproducibility .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends obscured by experimental noise .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
